3-(2-Iodoethyl)-4-(1H,1H-perfluoroheptyl)pyrrolidine-1-carbonitrile
CAS No.: 1365808-06-5
Cat. No.: VC11983454
Molecular Formula: C14H12F13IN2
Molecular Weight: 582.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365808-06-5 |
|---|---|
| Molecular Formula | C14H12F13IN2 |
| Molecular Weight | 582.14 g/mol |
| IUPAC Name | 3-(2-iodoethyl)-4-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)pyrrolidine-1-carbonitrile |
| Standard InChI | InChI=1S/C14H12F13IN2/c15-9(16,3-8-5-30(6-29)4-7(8)1-2-28)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8H,1-5H2 |
| Standard InChI Key | MGNDUMCWTJYJSU-UHFFFAOYSA-N |
| SMILES | C1C(C(CN1C#N)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCI |
| Canonical SMILES | C1C(C(CN1C#N)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCI |
Introduction
3-(2-Iodoethyl)-4-(1H,1H-perfluoroheptyl)pyrrolidine-1-carbonitrile is a synthetic compound belonging to the class of pyrrolidine derivatives. It features a five-membered ring containing nitrogen and is characterized by the presence of an iodoethyl group and a perfluoroheptyl chain. These substituents contribute to its unique chemical properties and potential applications in medicinal chemistry.
Synthesis Methods
The synthesis of 3-(2-Iodoethyl)-4-(1H,1H-perfluoroheptyl)pyrrolidine-1-carbonitrile typically involves multi-step reactions. A potential method includes starting with N-substituted piperidines, which undergo cascade reactions to yield pyrrolidine derivatives. The process may involve the initial generation of an intermediate followed by functionalization steps such as iodination and carbonitrile formation.
Chemical Reactions and Conditions
Reactions involving this compound require specific conditions to ensure selectivity and yield. For instance, controlling temperature and using appropriate solvents can significantly influence the outcome of nucleophilic substitutions.
Biological Activity and Potential Applications
The mechanism of action for compounds like 3-(2-Iodoethyl)-4-(1H,1H-perfluoroheptyl)pyrrolidine-1-carbonitrile often involves interactions with biological targets such as enzymes or receptors. The presence of the perfluoroalkyl chain may enhance lipophilicity, facilitating membrane penetration and improving bioavailability. Similar pyrrolidine derivatives have been shown to act as inhibitors for specific enzymes, suggesting potential biological activities for this compound as well.
Research and Development
Research continues into optimizing synthesis methods and exploring further applications of this compound within various scientific domains, particularly in medicinal chemistry. The unique properties of this compound make it a subject of interest for potential pharmaceutical applications.
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